Lipophilicity Advantage Over p-Tolyl and Ethyl Diphenylcarbamate Analogs
The target compound exhibits a predicted logP of approximately 5.6 (ALOGPS), compared to an experimental logP of 5.0 for p-tolyl diphenylcarbamate and experimental logP values of 3.39–3.98 for ethyl diphenylcarbamate [1], . This represents a quantified lipophilicity increase of ~0.6 log units over the closest aromatic analog (p-tolyl) and ~2.2 log units over the aliphatic ester comparator.
p-Tolyl: 5.0
Ethyl: 3.4–4.0
+0.6 vs p-tolyl; +2.2 vs ethyl
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 5.6 (ALOGPS) |
| Comparator Or Baseline | p-Tolyl diphenylcarbamate: logP = 5.0 (experimental). Ethyl diphenylcarbamate: logP = 3.39 (Sielc), 3.98 (Chem960) |
| Quantified Difference | +0.6 log units vs. p-tolyl; +2.2 log units vs. ethyl |
| Conditions | Predicted logP (ALOGPS 2.1) vs. experimental shake-flask logP values |
Why This Matters
Higher logP correlates with improved passive membrane permeability and potential blood-brain barrier penetration, critical for CNS-targeted research applications where ethyl or p-tolyl analogs may underperform.
- [1] Sielc. Ethyl diphenylcarbamate – LogP. 2018. LogP = 3.39. View Source
